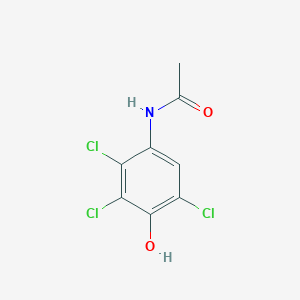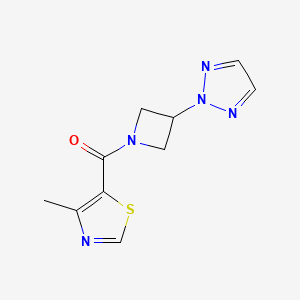![molecular formula C11H16N2O3 B2679884 N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide CAS No. 2411260-98-3](/img/structure/B2679884.png)
N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide is a compound that belongs to the class of ynamides Ynamides are characterized by the presence of a triple bond between a nitrogen atom and a carbon atom, which imparts unique reactivity and stability to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide typically involves the reaction of an azetidine derivative with a suitable ynamide precursor. One common method involves the use of ynamide-capped polyenes, which undergo protonation-initiated cyclization to form the desired product . The reaction conditions often include the use of strong acids like trifluoromethanesulfonic acid (TfOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The ynamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alkenes or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Its unique reactivity makes it a valuable intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide involves its ability to undergo various chemical transformations. The polarized triple bond in the ynamide group is highly reactive, allowing it to participate in a range of reactions. The compound can form reactive intermediates, such as keteniminium ions, which can initiate cationic cascade reactions . These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide: This compound shares a similar structure but differs in the substitution pattern on the azetidine ring.
Uniqueness
N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions and form diverse products makes it a valuable compound in synthetic chemistry and various scientific research applications .
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-9(14)12-11(2)7-13(8-11)10(15)6-16-3/h6-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPNBRLCKHPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CN(C1)C(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2679805.png)
![2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2679806.png)


![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2679810.png)

![3-(2,4-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2679814.png)

![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2679823.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
